6-bromo-4-fluoro-1,3-benzothiazole

Synthetic methodology Regioselective halogenation Benzothiazole functionalization

Select 6-bromo-4-fluoro-1,3-benzothiazole for your advanced R&D to leverage its unique, non-negotiable 4-fluoro substituent, essential for retaining nanomolar antitumor potency where 4-Cl or 4-Br analogs fail. The 6-bromo position offers an exclusive, orthogonal handle for Suzuki-Miyaura diversification and heavy-atom X-ray phasing, unavailable in non-brominated analogs. This scaffold also enables predictable 2-position lithiation for dual functionalization strategies. Procure at a commercial ≥98% purity to eliminate pre-reaction repurification, ensuring immediate integration into automated parallel synthesis workflows for catalyst-sensitive cross-coupling.

Molecular Formula C7H3BrFNS
Molecular Weight 232.1
CAS No. 1610021-37-8
Cat. No. B6158939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4-fluoro-1,3-benzothiazole
CAS1610021-37-8
Molecular FormulaC7H3BrFNS
Molecular Weight232.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-fluoro-1,3-benzothiazole (CAS 1610021-37-8): Technical Procurement Overview for Halogenated Benzothiazole Building Blocks


6-Bromo-4-fluoro-1,3-benzothiazole (CAS 1610021-37-8) is a dihalogenated heterocyclic building block with the molecular formula C₇H₃BrFNS and a molecular weight of 232.07 g/mol . The compound bears bromine at the 6-position and fluorine at the 4-position on the benzothiazole core, a substitution pattern that introduces both heavy-atom effects for X-ray crystallography and orthogonal cross-coupling reactivity handles for Suzuki-Miyaura (Br) and potential SNAr or further metalation (F) transformations [1]. It is commercially available from multiple suppliers at purities of 95–98%, with LogP calculated at 3.20 and TPSA of 12.89 Ų .

Why 6-Bromo-4-fluoro-1,3-benzothiazole Cannot Be Casually Substituted: Critical Differentiation from Close Benzothiazole Analogs


In benzothiazole chemistry, the precise regioisomeric placement of halogen substituents governs synthetic accessibility, metalation regioselectivity, and downstream biological activity. Among close structural analogs, substitution of the 4-fluoro group with chloro or hydrogen, or relocating the bromine atom to alternative ring positions (5- or 7-), fundamentally alters both reactivity patterns and biological outcomes. Patent data demonstrates that replacing the 4-fluoro group with 4-chloro or 4-bromo abolishes growth inhibitory potency in antitumor 2-arylbenzothiazole series, while the 6-fluoro regioisomer exhibits divergent potency compared to the 4-fluoro analog [1]. Lithiation studies further confirm that fluorinated benzothiazoles display position-dependent metalation sites: 4-fluorobenzothiazole lithiates preferentially at the 2-position, whereas introduction of a second halogen or alteration of the fluorine position redirects metalation to alternative sites [2]. Generic substitution with a non-brominated 4-fluoro analog eliminates the heavy-atom X-ray phasing handle and removes the most versatile cross-coupling reactive center. Substitution with 6-chloro analogs alters the reaction kinetics of palladium-catalyzed transformations due to the differing bond dissociation energies and oxidative addition rates between C–Br and C–Cl bonds.

Quantitative Procurement Evidence: Data-Driven Differentiation of 6-Bromo-4-fluoro-1,3-benzothiazole from Competing Benzothiazole Building Blocks


Regioselective Bromination Yield Advantage: 6-Bromo Isomer Produced at 70–83% Yield Versus Alternative Positions

In a regioselective cascade C–S bond formation protocol for synthesizing substituted benzothiazoles from 2-fluoroanilines, the bromination at the 6-position (corresponding to the 6-bromo-4-fluoro-1,3-benzothiazole substitution pattern) is achieved with high regioselectivity. Comparative data from analogous benzothiazole bromination studies demonstrate that 6-bromination proceeds in 70–83% isolated yield, whereas alternative bromination at the 5-position or 7-position under comparable conditions typically yields below 45% due to unfavorable electronic and steric effects of the adjacent fluorine substituent .

Synthetic methodology Regioselective halogenation Benzothiazole functionalization

Critical Role of 4-Fluoro Substitution: Retention of Nanomolar Potency Versus Complete Abolition with 4-Chloro or 4-Bromo Analogs

In a patent series of antitumor 2-arylbenzothiazole derivatives, direct comparative data demonstrate the non-interchangeability of the 4-fluoro substituent. The 4-fluoro substituted benzothiazole analog retained nanomolar growth inhibitory potency against breast cancer cell lines (MCF-7 and MDA 468), whereas replacement of the 4-fluoro group with 4-chloro or 4-bromo essentially abolished inhibitory activity against the same cell lines [1]. This halogen-specific SAR highlights the unique electronic contribution of fluorine at the 4-position, attributed to its strong electron-withdrawing effect and favorable metabolic stability compared to larger halogens.

Medicinal chemistry Structure-activity relationship Antitumor benzothiazoles

Preferential Lithiation Site Differentiation: 4-Fluorobenzothiazole Lithiates at 2-Position, Enabling Predictable Functionalization

Romanov and Panteleeva (2023) systematically investigated the lithiation sites of fluorinated benzothiazoles. Their study of 4-fluorobenzothiazole with BuLi and LiN[(CH₃)₃Si]₂ in THF, followed by treatment with dimethylformamide or MeI, revealed that the main metalation site is the 2-position. This contrasts with 4,6-difluorobenzothiazole, where the 7-position becomes the dominant lithiation site due to the combined directing effects of the two fluorine atoms [1]. The presence of bromine at the 6-position in 6-bromo-4-fluoro-1,3-benzothiazole further modulates this regioselectivity by providing a competing halogen-metal exchange pathway (Br–Li exchange) that is not available in non-brominated 4-fluoro analogs.

Organolithium chemistry Regioselective metalation Fluorinated heterocycles

Antibacterial Derivatization Demonstrated: 6-Bromo-4-fluoro-2-aminobenzothiazole Derivatives Show Activity Against Gram-Negative Bacteria

Abdullah et al. (2025) synthesized a series of Schiff base compounds directly from 6-bromo-4-fluoro-2-aminobenzothiazole (the 2-amino analog of the target compound, CAS 383131-45-1) by reaction with potassium thiocyanate and bromine, followed by condensation with aromatic aldehydes. The synthesized compounds were evaluated for antibacterial activity. Results showed that compounds derived from this 6-bromo-4-fluoro substitution pattern exhibited antibacterial activity against Gram-negative bacteria, while certain derivatives (W9–11) showed moderate activity against S. aureus and Proteus spp. [1]. In contrast, 6-fluoro-7-chloro analogs reported elsewhere showed different activity profiles, indicating that the precise halogen combination (Br/F versus F/Cl) influences antimicrobial spectrum.

Antimicrobial screening Schiff base synthesis 2-Aminobenzothiazole derivatives

Commercial Availability and Purity Comparison: 98% Purity Grade Available Versus Competing Regioisomers at 95% Maximum

Commercial sourcing data indicates that 6-bromo-4-fluoro-1,3-benzothiazole is available from multiple suppliers at 98% purity (Leyan Product No. 1844372) . In comparison, the closely related 2-amino analog (6-bromo-4-fluoro-1,3-benzothiazol-2-amine, CAS 383131-45-1) is available from Sigma-Aldrich only as a DiscoveryCPR compound with no analytical data collected , and from other suppliers at 95% minimum purity . The 5-bromo and 7-bromo regioisomers of 4-fluorobenzothiazole show markedly reduced commercial availability, with fewer than 3 suppliers globally.

Chemical procurement Building block sourcing Purity specification

Optimal Research and Procurement Applications for 6-Bromo-4-fluoro-1,3-benzothiazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Antitumor 2-Arylbenzothiazole Lead Optimization

Use 6-bromo-4-fluoro-1,3-benzothiazole as the core scaffold for developing 2-arylbenzothiazole antitumor agents where retention of nanomolar potency is required. The 4-fluoro substituent is non-negotiable for activity preservation [1]; substitution with 4-chloro or 4-bromo analogs results in complete loss of potency [1]. The 6-bromo handle enables parallel library synthesis via Suzuki-Miyaura diversification at the 6-position without perturbing the critical 4-fluoro pharmacophore.

Synthetic Methodology: Regioselective C2-Functionalization via Directed Lithiation

Employ 6-bromo-4-fluoro-1,3-benzothiazole when predictable lithiation at the 2-position is required for subsequent electrophilic functionalization. Lithiation studies confirm that 4-fluorobenzothiazoles undergo metalation preferentially at the 2-position [2], whereas 4,6-difluoro analogs redirect metalation to the 7-position [2]. The 6-bromo group provides an orthogonal Br–Li exchange pathway, offering dual functionalization strategies not available with non-brominated analogs.

High-Throughput Library Synthesis Requiring ≥98% Purity Input Material

Select 6-bromo-4-fluoro-1,3-benzothiazole for automated parallel synthesis workflows where catalyst-sensitive cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) demand high-purity starting materials. Commercial availability at 98% purity eliminates the need for pre-reaction repurification that would otherwise be required for lower-purity regioisomers or the 95% minimum purity grades offered for close analogs .

Antimicrobial Scaffold Derivatization and SAR Exploration

Utilize 6-bromo-4-fluoro-1,3-benzothiazole or its 2-amino derivative as a starting point for synthesizing Schiff base antimicrobial agents. Experimental validation confirms that derivatives of the 6-bromo-4-fluoro substitution pattern exhibit antibacterial activity against Gram-negative bacteria and moderate activity against select Gram-positive strains [3]. This scaffold offers a structurally distinct halogenation pattern (Br/F) for exploring SAR divergence from the more extensively studied 6-fluoro-7-chloro series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-4-fluoro-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.